molecular formula C12H11BrN2O2S B12638935 Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate

Cat. No.: B12638935
M. Wt: 327.20 g/mol
InChI Key: VHVNFCZHFWGVJP-UHFFFAOYSA-N
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Description

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate is a versatile synthetic intermediate and a key building block in medicinal chemistry, particularly in the development of novel anticancer agents. Its high value stems from the reactive bromomethyl group and the privileged thiazole scaffold, which allows for further functionalization and incorporation into more complex target molecules . Thiazole derivatives are recognized for their ability to interact with diverse biological targets and are found in several approved drugs and numerous investigational compounds . Specifically, this compound serves as a crucial precursor in the synthesis of type II c-Met kinase inhibitors . The c-Met receptor tyrosine kinase is a prominent target in oncology, and its dysregulation is implicated in the progression of various human solid tumors . In research settings, inhibitors derived from this chemical class have demonstrated promising antitumor activity by potently inhibiting c-Met phosphorylation, inducing cell cycle arrest, and triggering apoptosis in cancer cells . The incorporation of the thiazole carboxamide motif is a strategic design element to enhance efficacy and selectivity toward kinase targets . This product is intended for use in chemical synthesis and pharmaceutical R&D.

Properties

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

ethyl 4-(bromomethyl)-2-pyridin-4-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-12(16)10-9(7-13)15-11(18-10)8-3-5-14-6-4-8/h3-6H,2,7H2,1H3

InChI Key

VHVNFCZHFWGVJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=NC=C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate generally follows these steps:

  • Formation of the thiazole ring via condensation reactions.
  • Introduction of the bromomethyl group through selective bromination.
  • Incorporation of the pyridine substituent to enhance reactivity and biological activity.

The reaction conditions—temperature, solvent, and reaction time—play critical roles in optimizing yield and selectivity.

Key Synthetic Steps

Step 1: Formation of Thiazole Ring

The thiazole ring is synthesized through a condensation reaction involving sulfur and nitrogen-containing precursors. Common reagents include thiourea or thioamides, which react with α-haloketones under acidic or neutral conditions. This step forms the core structure of the compound.

Step 2: Bromination

Selective bromination introduces the bromomethyl group at the desired position on the thiazole ring. Brominating agents such as N-bromosuccinimide (NBS) are commonly used due to their high selectivity. The reaction is typically carried out in polar solvents like acetonitrile or dimethylformamide (DMF), under controlled temperatures (e.g., 0–50°C).

Step 3: Esterification

The ethyl ester group is introduced via esterification or transesterification reactions. Ethanol and acid catalysts (e.g., sulfuric acid) are commonly employed for this step.

Step 4: Pyridine Substitution

The pyridine moiety is incorporated through nucleophilic substitution or coupling reactions, ensuring its attachment at the desired position on the thiazole ring. This step may require palladium-catalyzed cross-coupling techniques for high precision.

Reaction Parameters

To achieve optimal results, specific parameters must be controlled:

  • Temperature: Typically maintained between 0°C and 100°C depending on the reaction stage.
  • Solvent: Polar aprotic solvents like DMF or acetonitrile are preferred for bromination, while ethanol is used for esterification.
  • Catalysts: Acid catalysts such as H2SO4 or base catalysts like triethylamine are used depending on the reaction requirements.

Preparation Data Table

Step Reagents Conditions Outcome
Thiazole Ring Formation Thiourea + α-haloketone Acidic medium, 50–70°C Core thiazole structure
Bromination NBS DMF, 0–50°C Bromomethyl substitution
Esterification Ethanol + H2SO4 Reflux, ~78°C Ethyl ester group
Pyridine Substitution Pyridine derivative Palladium catalyst, ~100°C Pyridyl group attachment

Challenges and Optimization

While synthesizing this compound, challenges such as low yield and side reactions can arise:

  • Yield Improvement: Employing high-purity reagents and optimizing reaction times can enhance product yield.
  • Side Reaction Minimization: Careful control of temperature and solvent selection reduces unwanted by-products.

Applications in Pharmaceutical Synthesis

This compound serves as an intermediate in synthesizing biologically active compounds. Its reactivity profile makes it valuable for drug development targeting enzyme modulation and receptor interactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminomethyl thiazole derivative .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate is primarily utilized as a synthetic intermediate in the pharmaceutical industry. Its structure allows for modifications that can lead to the development of novel drug candidates.

Case Study: Development of Anticancer Agents
Research has indicated that derivatives of thiazole compounds, including this compound, exhibit significant anticancer activity. For instance, a study demonstrated that thiazole derivatives could inhibit specific cancer cell lines by targeting key metabolic pathways involved in tumor growth . This highlights the compound's potential role in creating effective anticancer therapies.

The compound has shown promise in various biological assays, indicating its potential as a lead compound for further development.

Inhibitory Activity
this compound has been reported to possess inhibitory effects on several biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and bacterial infections .

Screening Libraries

The compound is included in various screening libraries for drug discovery. Its unique structural features make it suitable for high-throughput screening to identify new bioactive compounds.

Table: Comparison of Biological Activities

Compound NameActivity TypeTargeted PathwayReference
This compoundAnticancerMetabolic Pathways
Related Thiazole DerivativeAntibacterialCell Wall Synthesis
Another Thiazole CompoundAntiviralViral Replication

Research Use and Future Directions

While this compound has not yet been fully validated for medical applications, its use in research settings continues to expand. Ongoing studies are focused on modifying its structure to enhance efficacy and reduce toxicity.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies : Investigating how changes in the molecular structure affect biological activity.
  • Formulation Development : Exploring different formulations to improve solubility and bioavailability.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.

Mechanism of Action

The mechanism of action of Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The thiazole ring also contributes to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Variations

Compound Name Substituents (Thiazole Ring) Key Structural Differences Reactivity/Applications
Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate 4-bromomethyl, 2-(4-pyridyl), 5-carboxylate Reference compound High reactivity at bromomethyl for derivatization; enzyme inhibition
Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate 4-methyl, 2-(4-pyridyl), 5-carboxylate Methyl instead of bromomethyl at C4 Less reactive; precursor for amide coupling
Ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate 4-methyl, 2-(methylamino), 5-carboxylate Methylamino at C2 and methyl at C4 Amino group requires protection (e.g., tert-butoxycarbonyl) for further reactions
Ethyl 4-(substituted phenoxymethyl)thiazole-5-carboxylate 4-phenoxymethyl, 2-(varied), 5-carboxylate Phenoxymethyl at C4 instead of bromomethyl PTP1B inhibition (IC₅₀ = 4.46 μM for compound 110)
Ethyl 4-bromomethyl-2-(2-pyridyl)thiazole-5-carboxylate 4-bromomethyl, 2-(2-pyridyl), 5-carboxylate Pyridyl at C2 vs. C4 Positional isomerism may alter binding affinity in biological targets
Ethyl 4-(4-substituted benzyl-piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylate 4-piperidinyl-benzyl, 2-phenyl/pyridyl, 5-carboxylate Bulky piperidine-benzyl group at C4 Targets Mycobacterium tuberculosis DNA gyrase

Reactivity and Derivatization Potential

  • Bromomethyl Group : Enables SN2 reactions with amines, thiols, or alcohols to generate analogs with varied functionalities (e.g., amides, sulfides) .
  • Methyl Group: Lacks reactivity, limiting utility to precursor roles or non-covalent interactions in drug design .
  • Phenoxymethyl Group: Introduces aromaticity and lipophilicity, enhancing membrane permeability in enzyme inhibitors .

Key Research Findings and Trends

Enzyme Inhibition: Bromomethyl and phenoxymethyl derivatives show promise in targeting PTP1B and DNA gyrase, critical in diabetes and TB treatment .

Structural Optimization : Substituent position (e.g., pyridyl at C2 vs. C4) significantly impacts bioactivity, necessitating stereoelectronic studies .

Synthetic Versatility : Bromomethyl-thiazoles serve as flexible intermediates, enabling rapid library synthesis for high-throughput screening .

Biological Activity

Ethyl 4-bromomethyl-2-(4-pyridyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological evaluation, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C12H12BrN2O2SC_{12}H_{12}BrN_{2}O_{2}S and a molecular weight of approximately 322.2 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with bromomethyl groups. Various synthetic routes have been explored to optimize yield and purity, with modifications to the reaction conditions being crucial for achieving the desired product.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. In studies involving Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans, the compound exhibited notable inhibition zones and low minimum inhibitory concentrations (MIC), indicating its effectiveness as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli1532
Staphylococcus aureus1816
Candida albicans208

Antioxidant Activity

The compound also exhibits antioxidant properties, as evidenced by its performance in DPPH and hydroxyl radical scavenging assays. These assays measure the ability of a substance to neutralize free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. This compound showed significant scavenging activity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve apoptosis induction through the modulation of key signaling pathways associated with cell survival and proliferation .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
MCF-712Induction of apoptosis
A54915Inhibition of cell cycle progression

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound had one of the highest MIC values against Staphylococcus aureus, suggesting it could be a lead compound for developing new antibiotics .
  • Antioxidant Potential Assessment : Another research focused on assessing the antioxidant potential of thiazole derivatives using DPPH radical scavenging assays. This compound showed promising results, supporting its use in formulations aimed at combating oxidative stress .
  • Anticancer Mechanisms : A detailed investigation into the anticancer mechanisms revealed that this compound induced apoptosis in MCF-7 cells by activating caspase pathways. This study underscores the importance of further exploring this compound for potential cancer therapies .

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